Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate is a complex organic compound featuring a unique structure that integrates multiple functional groups, including a thiazolo[3,2-b][1,2,4]triazole moiety, a piperidine ring, and an ethyl ester
Scientific Research Applications
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that plays a crucial role in DNA replication and transcription, making it a significant target for anticancer drugs .
Mode of Action
The compound interacts with its target, Top1, by inhibiting its activity .
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . The compound’s anti-inflammatory properties may also involve the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .
Result of Action
The compound’s action results in the inhibition of Top1, leading to cell cycle arrest and apoptosis . This can have a significant impact on rapidly dividing cells, making the compound potentially useful as an anticancer agent . Additionally, the compound’s anti-inflammatory properties could be beneficial in conditions involving excessive inflammation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, reaction conditions such as heating can help overcome activation barriers in the compound’s formation The compound’s stability and efficacy could also be influenced by factors such as pH, temperature, and the presence of other substances in the environment
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is synthesized through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the hydroxy and ethyl groups.
The next step involves the formation of the piperidine ring, which can be achieved through a Mannich reaction, where a secondary amine (piperidine), formaldehyde, and an appropriate ketone or aldehyde are reacted together. The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the specific reagents and conditions used.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Comparison with Similar Compounds
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate can be compared with other compounds containing similar functional groups:
Ethyl 1-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-4-piperidinecarboxylate: This compound differs by having a fluorine substituent on the aromatic ring, which can significantly alter its chemical reactivity and biological activity.
Ethyl 1-{(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)[3-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxylate: The presence of a trifluoromethyl group introduces additional steric and electronic effects, potentially enhancing the compound’s stability and interaction with biological targets.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-4-15-7-9-16(10-8-15)19(26-13-11-17(12-14-26)22(29)30-6-3)20-21(28)27-23(31-20)24-18(5-2)25-27/h7-10,17,19,28H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPZPPAJDAFLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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